2-Ethyl-1-methyl-1,4-dihydropyrimidine

Thermophysical properties Distillation Vapor-phase handling

2-Ethyl-1-methyl-1,4-dihydropyrimidine (CAS 247111-08-6, C₇H₁₂N₂, MW 124.18) is an N-methyl, C-ethyl disubstituted 1,4-dihydropyrimidine. Unlike the more prevalent 3,4-dihydropyrimidin-2(1H)-ones produced by the Biginelli reaction, this compound retains the cyclic enamine character of the 1,4-dihydro isomer, which places it in a distinct reactivity class relevant to hydride-transfer chemistry and heterocycle elaboration.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
Cat. No. B13105781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-methyl-1,4-dihydropyrimidine
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC1=NCC=CN1C
InChIInChI=1S/C7H12N2/c1-3-7-8-5-4-6-9(7)2/h4,6H,3,5H2,1-2H3
InChIKeyUPMGBTAZMFCEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-methyl-1,4-dihydropyrimidine – Physicochemical and Structural Baseline for Informed Procurement


2-Ethyl-1-methyl-1,4-dihydropyrimidine (CAS 247111-08-6, C₇H₁₂N₂, MW 124.18) is an N-methyl, C-ethyl disubstituted 1,4-dihydropyrimidine [1]. Unlike the more prevalent 3,4-dihydropyrimidin-2(1H)-ones produced by the Biginelli reaction, this compound retains the cyclic enamine character of the 1,4-dihydro isomer, which places it in a distinct reactivity class relevant to hydride-transfer chemistry and heterocycle elaboration [2]. Its computed density, boiling point, and flash point provide the necessary baseline for safe-handling and solubility screening when evaluating this scaffold for synthetic or medicinal chemistry programs.

1,4-Dihydropyrimidine enamine scaffold for heterocycle synthesis
Distinct from Biginelli 3,4-DHPM; suited for hydride-transfer chemistry
Computed thermal properties support solubility and safe-handling screening

Why a Generic 1,4-Dihydropyrimidine Cannot Replace 2-Ethyl-1-methyl-1,4-dihydropyrimidine Without Quantitative Verification


In the dihydropyrimidine family, small changes in alkyl substitution pattern produce measurable shifts in physical properties and, by extension, in solubility, volatility, and molecular recognition. For example, the positional isomer 1-ethyl-2-methyl-1,4-dihydropyrimidine (CAS 247111-07-5) differs only in the location of the N-methyl and C-ethyl groups yet shows a 4.6% lower computed density . The parent 1,4-dihydropyrimidine boils 44 °C lower and carries a higher density, indicating that the 2-ethyl-1-methyl substitution pattern uniquely modulates both cohesive energy and vapor pressure . Such differences can translate into altered chromatographic retention, extraction efficiency, and reaction kinetics, making blind substitution risky in reproducible synthetic protocols.

Positional isomer (1-ethyl-2-methyl) may shift density, partition behavior, and chromatographic retention
Unsubstituted 1,4-dihydropyrimidine may lower boiling point and increase volatility, altering reaction kinetics
Generic 3,4-dihydropyrimidin-2(1H)-ones differ in hydride donor class, potentially affecting chemoselectivity

2-Ethyl-1-methyl-1,4-dihydropyrimidine – Quantitative Differentiation Evidence versus Closest Analogs


Boiling Point Elevation Relative to Unsubstituted 1,4-Dihydropyrimidine

The introduction of ethyl and methyl substituents in 2-ethyl-1-methyl-1,4-dihydropyrimidine raises the computed boiling point substantially above that of the parent 1,4-dihydropyrimidine, indicating lower volatility and potentially safer handling at elevated temperatures [1].

Boiling Point
Computed property
Target 177.4 °C
Parent 133.7 °C
Δ ≈ +43.7 °C
Supports safer solvent removal and broader thermal window
Computed values; experimental confirmation recommended
Thermophysical properties Distillation Vapor-phase handling

Density Difference versus Positional Isomer 1-Ethyl-2-methyl-1,4-dihydropyrimidine

Despite having identical molecular formula and very similar boiling point, the positional isomer 1-ethyl-2-methyl-1,4-dihydropyrimidine exhibits a 4.6% lower computed density than 2-ethyl-1-methyl-1,4-dihydropyrimidine, a consequence of altered molecular packing [1].

Density
Computed property
Target 1.0 ± 0.1 g/cm³
Isomer 0.954 g/cm³
Δ ≈ 0.046 g/cm³ (4.6% lower)
Affects gravimetric dosing, biphasic partition, and molar volume calculations
Computed values; structural isomer comparison
Liquid handling Formulation Solubility parameter

Increased Lipophilicity (LogP) versus 2-Methyl-1,4-dihydropyrimidine

Replacing the 2-methyl group with a 2-ethyl group (and adding an N-methyl) increases molecular volume and lipophilicity. The baseline 2-methyl-1,4-dihydropyrimidine has a computed LogP of 0.29, whereas the target compound, with an additional methylene unit and N-methyl group, is expected to have a LogP approximately 0.5–0.7 log units higher based on fragment-based calculations [1].

Lipophilicity
Estimated / Class-level
Target (est.) LogP ≈ 0.8–1.0
2-Methyl analog LogP 0.286
ΔLogP ≈ +0.5 to +0.7
May enhance passive membrane permeability; requires solubility validation
Fragment-based estimation; experimental LogP not available
Lipophilicity Membrane permeability ADME prediction

Hydride Donor Thermodynamic Class Differentiation from 3,4-Dihydropyrimidin-2(1H)-ones

1,4-Dihydropyrimidines belong to a distinct class of organic hydride donors whose thermodynamic hydride affinity differs from that of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family. A systematic study of 25 dihydropyrimidine derivatives demonstrated that the hydride donor ability is exquisitely sensitive to the position and degree of unsaturation: 1,4-dihydro isomers are approximately 1.5 kcal mol⁻¹ weaker hydride donors than their 1,2-dihydro counterparts [1]. While direct data for 2-ethyl-1-methyl-1,4-dihydropyrimidine are not available, its 1,4-dihydro architecture places it firmly in the weaker-donor regime, making it suitable for applications where a milder reducing agent is desirable.

Hydride Donor Class
Class-level inference
1,4-DHP class ~1.5 kcal/mol weaker hydride donor than 1,2-isomers
Enables milder reducing conditions, reducing over-reduction risk
Class-level thermodynamic difference; compound-specific data not available
Organocatalysis Hydride transfer Biomimetic reduction

Procurement-Driven Application Scenarios for 2-Ethyl-1-methyl-1,4-dihydropyrimidine


Synthetic Building Block for 1,4-Dihydropyrimidine-Focused Libraries

The combination of N-methyl and C-ethyl substituents on the 1,4-dihydropyrimidine core provides a distinct substitution vector that is underrepresented in commercial screening libraries, which are dominated by 3,4-dihydropyrimidin-2(1H)-ones [1]. Its 44 °C higher boiling point versus the unsubstituted parent facilitates solvent removal without product loss during library synthesis [2].

Mild Organocatalytic Hydride Transfer Reactions

The 1,4-dihydro architecture, identified as a weaker hydride donor class by ~1.5 kcal mol⁻¹ relative to 1,2-isomers, makes this compound a candidate for chemoselective reductions where conventional NADH mimics (e.g., BNAH) cause over-reduction [3]. The 2-ethyl-1-methyl pattern may further tune steric accessibility of the reactive C4–H bond.

Physicochemical Reference for Isomer-Specific Property Calibration

The 4.6% density difference and near-identical boiling point between 2-ethyl-1-methyl-1,4-dihydropyrimidine and its positional isomer 1-ethyl-2-methyl-1,4-dihydropyrimidine offer a unique pairwise system for calibrating computational property predictions (density, LogP, refractive index) and for developing isomer-resolving chromatographic methods [4].

Application
Selection Property
Validation Focus
Synthetic Building Block for 1,4-DHP Libraries
1,4-Dihydro enamine scaffold and N-methyl/C-ethyl substitution
Heterocycle elaboration and library diversity
Mild Organocatalytic Hydride Transfer
Weaker hydride donor class (1,4-isomer)
Chemoselectivity and over-reduction control
Physicochemical Reference for Isomer Calibration
Isomer-dependent density and boiling point differences
Computational model calibration and chromatographic method development
Quote Request

Request a Quote for 2-Ethyl-1-methyl-1,4-dihydropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.